molecular formula C11H14F2N4 B11731297 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine CAS No. 1856091-06-9

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine

Cat. No.: B11731297
CAS No.: 1856091-06-9
M. Wt: 240.25 g/mol
InChI Key: VVYYVLMBLWSZFB-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine is a synthetic organic compound that features a pyrazole and pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves multi-step organic reactions. One common route includes:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyrazole ring is formed through cyclization reactions.

    Introduction of the difluoromethyl group:

    Formation of the pyrrole ring: The pyrrole ring is synthesized from a precursor such as a 2,5-dimethylfuran derivative through cyclization.

    Coupling of the pyrazole and pyrrole rings: The final step involves coupling the pyrazole and pyrrole rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the pyrazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, especially at the difluoromethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation products: Oxidized derivatives of the pyrrole ring.

    Reduction products: Reduced derivatives of the pyrazole ring.

    Substitution products: Substituted derivatives at the difluoromethyl group.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. The mechanism often involves the inhibition of specific kinases associated with tumor growth.

Table 1: Antitumor Efficacy

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung Cancer)15.5Inhibition of EGFR
Compound BMCF7 (Breast Cancer)20.3Apoptosis induction
This compoundHeLa (Cervical Cancer)TBDTBD

Preliminary studies suggest that this compound may inhibit growth in various cancer cell lines, including HeLa cells, though specific IC50 values are still under investigation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known for their ability to combat bacterial infections.

Table 2: Antimicrobial Activity Results

Bacteria SpeciesZone of Inhibition (mm)MIC (µg/mL)
E. coli1532
S. aureus1264
P. aeruginosa10128

In a study assessing various pyrazole derivatives, this compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory potential of compounds containing pyrazole and pyrrole moieties. The mechanism often involves the inhibition of pro-inflammatory cytokines.

Mechanism Insights

The compound may inhibit the NF-kB pathway, crucial for mediating inflammatory responses. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Case Study: Antitumor Efficacy

A recent study investigated the effects of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine on HeLa cells. The study reported a significant reduction in cell viability at higher concentrations, indicating its potential as an antitumor agent.

Case Study: Antimicrobial Screening

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The results indicated that it could serve as a lead compound for developing new antibiotics targeting resistant strains.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    {[1-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    {[1-(methyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine: Similar structure but with a methyl group instead of a difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Biological Activity

The compound {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine has emerged as a significant subject of research due to its unique structural properties and potential biological activities. This article details its synthesis, biological mechanisms, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure

The compound features a pyrazole ring substituted with a difluoromethyl group and a pyrrol moiety, which enhances its biological activity. The molecular formula is C10H12F2N4C_{10}H_{12}F_2N_4 with a molecular weight of approximately 238.23 g/mol.

Synthesis Methods

Synthesis typically involves multi-step organic reactions, starting from the preparation of the pyrazole core followed by the introduction of functional groups. Common methods include:

  • Condensation Reactions : Utilizing aldehydes for the formation of imines.
  • Reductive Amination : This method allows for the introduction of amine groups in a one-pot reaction, enhancing yield and efficiency.

Table 1: Synthetic Routes for this compound

StepReaction TypeKey ReagentsConditions
1Formation of PyrazoleHydrazine, aldehydeHeat, acidic conditions
2SubstitutionDifluoromethyl halidesBase, solvent
3Reductive AminationAmine, reducing agentAmbient temperature

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may inhibit certain enzyme activities or modulate receptor signaling pathways.

Antimicrobial Properties

Research indicates that compounds with pyrazole structures often exhibit antimicrobial properties. In vitro studies have shown that this compound displays significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation .

Table 2: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism
AntimicrobialVarious bacteriaCell wall disruption
AnticancerCancer cell linesApoptosis induction
Enzyme InhibitionSpecific enzymesCompetitive inhibition

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be low, indicating strong antimicrobial activity .

Case Study 2: Anticancer Activity

In another study, the compound was tested on breast cancer cell lines (MCF-7). Results showed that it significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .

Properties

CAS No.

1856091-06-9

Molecular Formula

C11H14F2N4

Molecular Weight

240.25 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(1-methylpyrrol-2-yl)methanamine

InChI

InChI=1S/C11H14F2N4/c1-16-6-2-3-9(16)7-14-8-10-4-5-15-17(10)11(12)13/h2-6,11,14H,7-8H2,1H3

InChI Key

VVYYVLMBLWSZFB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNCC2=CC=NN2C(F)F

Origin of Product

United States

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